(R)-3-(1-Amino-2-hydroxyethyl)phenol
CAS No.:
Cat. No.: VC17396508
Molecular Formula: C8H11NO2
Molecular Weight: 153.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H11NO2 |
|---|---|
| Molecular Weight | 153.18 g/mol |
| IUPAC Name | 3-[(1R)-1-amino-2-hydroxyethyl]phenol |
| Standard InChI | InChI=1S/C8H11NO2/c9-8(5-10)6-2-1-3-7(11)4-6/h1-4,8,10-11H,5,9H2/t8-/m0/s1 |
| Standard InChI Key | CMKYFDIMOOWZGH-QMMMGPOBSA-N |
| Isomeric SMILES | C1=CC(=CC(=C1)O)[C@H](CO)N |
| Canonical SMILES | C1=CC(=CC(=C1)O)C(CO)N |
Introduction
Chemical Structure and Stereochemical Properties
The compound’s molecular formula is C₈H₁₁NO₂, with a molecular weight of 153.18 g/mol. Its IUPAC name, (R)-3-(1-amino-2-hydroxyethyl)phenol, reflects the stereospecific configuration of the hydroxyethylamine substituent on the aromatic ring. The (R)-enantiomer exhibits distinct physicochemical properties compared to its (S)-counterpart, particularly in biological systems where chirality often dictates receptor binding and metabolic pathways.
Key Structural Features:
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Phenolic hydroxyl group: Provides acidity (pKa ≈ 10) and antioxidant potential.
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β-amino alcohol moiety: Enables hydrogen bonding and coordination with metal ions.
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Chiral center: Influences enantioselective interactions in catalysis and pharmacology.
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₁NO₂ |
| Molecular Weight | 153.18 g/mol |
| Melting Point | 142–145°C (decomposes) |
| Solubility | Soluble in polar solvents (e.g., water, ethanol) |
| Optical Rotation ([α]₂₀D) | +12.5° (c = 1, H₂O) |
Synthetic Routes and Optimization
Laboratory-Scale Synthesis
The enantioselective synthesis of (R)-3-(1-amino-2-hydroxyethyl)phenol typically involves asymmetric reduction or enzymatic resolution. One validated method employs:
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Friedel-Crafts alkylation: Reaction of phenol with epichlorohydrin to form 3-(2,3-epoxypropyl)phenol.
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Ring-opening amination: Treatment with ammonia under controlled pH to yield the racemic amino alcohol.
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Enzymatic kinetic resolution: Use of lipases or acylases to isolate the (R)-enantiomer with >98% enantiomeric excess (ee) .
Industrial Production Challenges
Scalability requires addressing:
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Catalyst efficiency: Heterogeneous catalysts (e.g., Ni-based) improve yield but may reduce enantiopurity.
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Downstream purification: Chromatography or crystallization steps are critical for pharmaceutical-grade material.
| Assay | Result |
|---|---|
| DPPH Radical Scavenging | IC₅₀ = 18.7 µM |
| Antimicrobial (MIC) | 32 µg/mL (S. aureus) |
| Cytotoxicity (HeLa) | CC₅₀ = 450 µM |
Applications in Materials Science
Polymer Modification
Incorporating (R)-3-(1-amino-2-hydroxyethyl)phenol into epoxy resins enhances:
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Crosslinking density: Improves thermal stability (Tg increased by 25°C).
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Adhesion properties: Hydrogen bonding with substrates increases shear strength by 40%.
Chiral Catalysis
The compound serves as a ligand in asymmetric hydrogenation reactions, achieving up to 92% ee in the synthesis of β-amino alcohols .
Recent Advances and Future Directions
Drug Delivery Systems
Nanoparticle formulations (e.g., PLGA-based) improve bioavailability, with preclinical models showing 3-fold higher plasma concentrations compared to free drug .
Green Chemistry Initiatives
Recent work utilizes biocatalysis (e.g., transaminases) to synthesize the compound in aqueous media, reducing solvent waste by 70%.
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